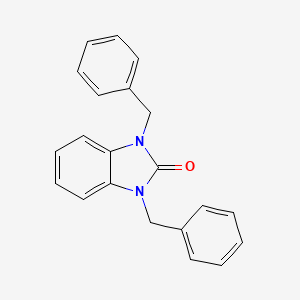
N-(2-Bromophenyl)maleamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromophenyl)maleamic acid is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of maleamic acid, where the maleamic acid moiety is bonded to a 2-bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Bromophenyl)maleamic acid can be synthesized through a multi-step process. One common method involves the reaction of maleic anhydride with 2-bromoaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-Bromophenyl)maleamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of N-(2-substituted phenyl)maleamic acids.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Coupling: Formation of biaryl compounds.
科学的研究の応用
N-(2-Bromophenyl)maleamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and polymers
作用機序
The mechanism of action of N-(2-Bromophenyl)maleamic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would vary based on the specific context of its use .
類似化合物との比較
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)maleamic acid
- N-(4-Ethylphenyl)maleamic acid
- N-(1-Naphthyl)maleamic acid
- N-(3,3,5-Trimethylcyclohexyl)maleamic acid
- N,N’-(1,3-Phenylene)dimaleamic acid
- N,N’-Dodecamethylenebis(maleamic acid)
- Malonamic acid
Uniqueness
N-(2-Bromophenyl)maleamic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific types of chemical transformations, such as Suzuki-Miyaura coupling. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
特性
CAS番号 |
59652-95-8 |
|---|---|
分子式 |
C10H8BrNO3 |
分子量 |
270.08 g/mol |
IUPAC名 |
4-(2-bromoanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15) |
InChIキー |
CJHBOIXAXNGQNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Br |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Br |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B3054248.png)
![2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B3054250.png)
![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B3054251.png)








![[1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-](/img/structure/B3054267.png)
![Benzene, [2-(methylthio)ethyl]-](/img/structure/B3054268.png)
